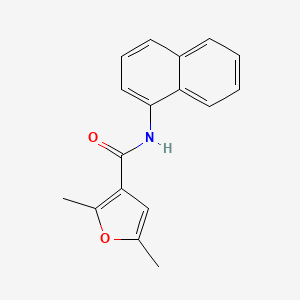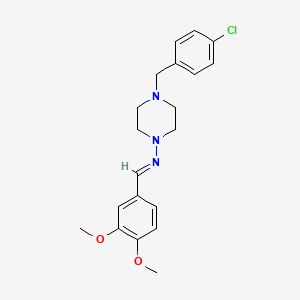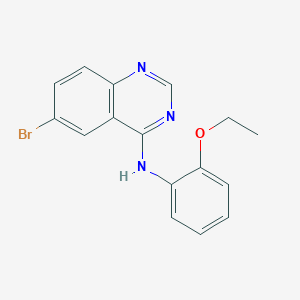![molecular formula C15H14N6 B5601045 4-(1H-imidazol-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5601045.png)
4-(1H-imidazol-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrazolo[1,5-a]pyrimidines and imidazo[1,2-a]pyrimidines has been extensively studied. For instance, a series of 1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidines were synthesized and evaluated for their antipsychotic activity, demonstrating unique biological profiles without affinity for brain dopamine receptors, suggesting a potential for clinical evaluation as antipsychotic agents (Dewald et al., 1988). Furthermore, a one-step synthesis of pyrazolo[1,5-a]pyrimidine derivatives via an intermolecular aza-Wittig reaction has been reported, showcasing a method for preparing these compounds efficiently (Barsy & El-Rady, 2006).
Molecular Structure Analysis
The molecular structure of compounds in the pyrazolo[1,5-a]pyrimidine and imidazo[1,2-a]pyrimidine families have been elucidated through various techniques, including NMR and mass spectrometry. These studies provide insights into the structural aspects that could influence the compound's reactivity and physical properties (El-Essawy, 2010).
Chemical Reactions and Properties
These compounds have been subject to various chemical reactions to explore their properties and potential applications. For example, the synthesis of imidazo[1,2-a]pyridines/pyrimidines/pyrazines via a catalyst-free annulation reaction under microwave irradiation in a green solvent demonstrated an environmentally friendly process for preparing these compounds with potential anti-inflammatory and antimicrobial activities (Rao et al., 2018).
Wissenschaftliche Forschungsanwendungen
Antipsychotic Activity
The synthesis of a series of 1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidines, closely related to the chemical structure , has been explored for potential antipsychotic activities. These compounds showed antipsychotic-like effects in preclinical tests without the affinity for brain dopamine receptors typical of current antipsychotic drugs, suggesting a novel action mechanism. Importantly, they did not induce dystonias predictive of extrapyramidal side effects, making them potential candidates for clinical evaluation as antipsychotic agents (H. A. Dewald et al., 1988).
Cytoprotective Antiulcer Activity
Research into 2- or 4-(1H-pyrazol-1-yl)pyrimidine derivatives, which share a structural motif with the compound of interest, has shown significant cytoprotective antiulcer activity. Among these, specific derivatives exhibited potent inhibition of HCl-ethanol-induced and water-immersion stress-induced ulcers in rats, coupled with low acute toxicity, indicating their potential as cytoprotective antiulcer agents (Masazumi Ikeda et al., 1996).
Synthesis and Heterocyclic Chemistry
The compound's relevance extends to synthetic and heterocyclic chemistry, as demonstrated by studies on the intermolecular aza-Wittig reaction for the synthesis of pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives. This method highlights the versatility of similar compounds in generating diverse heterocyclic frameworks, which are pivotal in medicinal chemistry and drug discovery (M. Barsy & Eman A. El-Rady, 2006).
Antimicrobial and Antioxidant Activities
A study on new pyrazole derivatives, including pyrimidine and imidazole variants, via a multicomponent reaction sequence, revealed promising antimicrobial and antioxidant properties. These compounds, including those with structural similarities to 4-(1H-imidazol-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine, showed significant activity against various microbial strains and free radicals, demonstrating the therapeutic potential of this chemical framework (S. Viveka et al., 2015).
Eigenschaften
IUPAC Name |
6-imidazol-1-yl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6/c1-9-6-10(2)17-14-13(9)15-18-11(3)7-12(21(15)19-14)20-5-4-16-8-20/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACDYHNQDSWQMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4C=CN=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[(2-cyclohexylpyrimidin-5-yl)methyl]-3-(cyclopropylmethyl)piperidin-3-yl]methanol](/img/structure/B5600963.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5600979.png)


![(1S*,5R*)-6-(cyclopropylmethyl)-3-[4-(2-thienyl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5601001.png)
![3-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5601006.png)
![(1S*,5R*)-6-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5601024.png)


![N-{(3S*,4R*)-1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5601043.png)
![2-(3-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5601059.png)
![2-thiophenecarbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5601063.png)
![5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5601075.png)